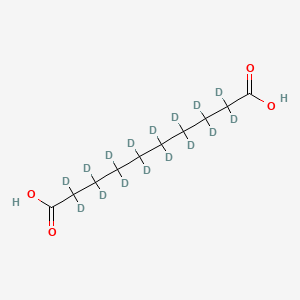

1,10-Decanedioic-D16 acid

Overview

Description

1,10-Decanedioic-D16 acid is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 218.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is a useful isotopically labelled compound for studying saturated fatty acids .

Mode of Action

As an isotopically labelled compound, it is typically used in research to trace the metabolic pathways of the unlabelled compound, 1,10-Decanedioic acid .

Biochemical Pathways

1,10-Decanedioic-D16 acid, also known as sebacic acid, is involved in enzymatic technologies. A biocatalytic cascade method based on the Baeyer–Villiger monooxygenase was developed for sebacic acid production . This process requires co-factor electron carriers, and the high cost of the co-factor limits its progress .

Pharmacokinetics

As an isotopically labelled compound, it is often used in pharmacokinetic studies to understand the adme properties of the unlabelled compound, 1,10-decanedioic acid .

Result of Action

As an isotopically labelled compound, it is typically used in research to trace the metabolic pathways of the unlabelled compound, 1,10-decanedioic acid .

Action Environment

It is known to be stable if stored under recommended conditions .

Biochemical Analysis

Biochemical Properties

1,10-Decanedioic-D16 acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is the Baeyer-Villiger monooxygenase, which is involved in the biocatalytic cascade for the production of sebacic acid . This interaction is crucial for the enzymatic conversion of oleic acid to sebacic acid, highlighting the importance of this compound in metabolic studies.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the β-oxidation pathway, which is essential for the breakdown of fatty acids in cells . This compound’s role in modulating gene expression related to fatty acid metabolism further underscores its importance in cellular biochemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for enzymes like Baeyer-Villiger monooxygenase, facilitating the conversion of fatty acids into dicarboxylic acids . Additionally, it may influence enzyme activity by either inhibiting or activating specific metabolic pathways, thereby altering gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its stability and degradation need to be monitored to ensure accurate experimental results . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the β-oxidation pathway. It interacts with enzymes such as thiolase and enoyl-CoA reductase, which are essential for the breakdown and synthesis of fatty acids . These interactions can influence metabolic flux and alter metabolite levels, making it a valuable tool for studying fatty acid metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating its role in cellular biochemistry.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the mitochondria and microsomes, where it participates in fatty acid metabolism . Post-translational modifications and targeting signals direct it to specific compartments, ensuring its proper function within the cell.

Biological Activity

1,10-Decanedioic-D16 acid, also known as sebacic acid, is a dicarboxylic acid with the chemical formula . It is a saturated fatty acid that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, highlighting its metabolic roles, therapeutic potential, and associated case studies.

- Molecular Formula : C10H18O4

- Molecular Weight : 202.247 g/mol

- Melting Point : 133-137 °C

- Boiling Point : 374.3 °C at 760 mmHg

- Density : 1.1 g/cm³

Metabolic Role

This compound is a normal urinary metabolite associated with several metabolic disorders. It has been linked to conditions such as:

These associations indicate its role in fatty acid metabolism and mitochondrial function.

Therapeutic Potential

Research indicates that this compound may possess various therapeutic properties:

- Anti-inflammatory Effects : Studies have shown that dicarboxylic acids can modulate inflammatory responses in cells. For instance, sebacic acid has been noted to reduce pro-inflammatory cytokine production in certain models .

- Antioxidant Activity : The compound exhibits antioxidant properties that may help in mitigating oxidative stress-related damage in cells .

- Antimicrobial Properties : Preliminary studies suggest that dicarboxylic acids can inhibit the growth of various bacterial strains, indicating potential use as antimicrobial agents .

Case Study 1: Metabolic Disorders

A study involving patients with carnitine-acylcarnitine translocase deficiency highlighted elevated levels of decanedioic acid in urine samples. This finding suggests that monitoring levels of this metabolite could serve as a biomarker for diagnosing metabolic disorders related to fatty acid oxidation .

Case Study 2: Anti-inflammatory Effects

In a controlled laboratory setting, sebacic acid was administered to cultured macrophages subjected to lipopolysaccharide (LPS) stimulation. The results demonstrated a significant reduction in the secretion of TNF-alpha and IL-6 cytokines, indicating its potential as an anti-inflammatory agent .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C10H18O4 |

| Melting Point | 133-137 °C |

| Boiling Point | 374.3 °C |

| Density | 1.1 g/cm³ |

| Biological Role | Metabolite in fatty acid metabolism |

| Therapeutic Potential | Anti-inflammatory, Antioxidant |

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecadeuteriodecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMXRPHRNRROMY-SADLKCKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.